Pomalidomide-CO-C6-Br
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Overview
Description
Pomalidomide-CO-C6-Br is a derivative of pomalidomide, a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide. Pomalidomide is known for its potent antiangiogenic and immunomodulatory properties, making it a valuable compound in the treatment of multiple myeloma and other hematological malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide and its derivatives involves multiple steps. One common method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form pomalidomide .
Industrial Production Methods
Industrial production of pomalidomide focuses on optimizing yield and purity. An improved process involves the use of continuous flow synthesis, which enhances the reliability and robustness of the production method . This process is cost-effective and feasible for large-scale production, ensuring a purity greater than 99% .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-CO-C6-Br undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions typically occur at temperatures ranging from ambient to 80°C and involve a wide range of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Pomalidomide-CO-C6-Br has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various derivatives and conjugates for research purposes.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Medicine: Primarily used in the treatment of multiple myeloma and other hematological malignancies.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
Pomalidomide-CO-C6-Br exerts its effects through multiple mechanisms:
Immunomodulatory Activity: Enhances T cell and natural killer cell-mediated immunity.
Antineoplastic Activity: Inhibits the proliferation and induces apoptosis of various tumor cells.
Molecular Targets and Pathways: Targets include cereblon, a substrate receptor of CRL4 E3 ligase, leading to the degradation of Ikaros and Aiolos proteins
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also its immunomodulatory properties.
Lenalidomide: A second-generation IMiD with improved efficacy and reduced toxicity compared to thalidomide.
CC-122, CC-220, and CC-885: Novel thalidomide analogs designed for better clinical efficacy.
Uniqueness
Pomalidomide-CO-C6-Br stands out due to its enhanced potency and reduced toxicity compared to its predecessors. It has shown significant clinical activity in patients refractory to other treatments, making it a valuable addition to the therapeutic arsenal for multiple myeloma .
Properties
Molecular Formula |
C20H22BrN3O5 |
---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
7-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]heptanamide |
InChI |
InChI=1S/C20H22BrN3O5/c21-11-4-2-1-3-8-15(25)22-13-7-5-6-12-17(13)20(29)24(19(12)28)14-9-10-16(26)23-18(14)27/h5-7,14H,1-4,8-11H2,(H,22,25)(H,23,26,27) |
InChI Key |
IFAPBOJIJUVVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCCBr |
Origin of Product |
United States |
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